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Compound of Interest

Compound Name: 2-Acetylthiazole

Cat. No.: B1664039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Acetylthiazole is a heterocyclic aromatic ketone of significant interest across various

scientific disciplines, notably in the fields of food science, fragrance chemistry, and as a

versatile building block in synthetic organic chemistry. This technical guide provides a

comprehensive overview of the physicochemical properties of 2-acetylthiazole, detailed

methodologies for its characterization, and an exploration of its formation through the Maillard

reaction. The information presented herein is intended to serve as a valuable resource for

researchers and professionals engaged in work involving this compound.

Physicochemical Properties
The fundamental physical and chemical characteristics of 2-acetylthiazole are summarized

below. These properties are critical for its handling, application, and analysis.

General and Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1664039?utm_src=pdf-interest
https://www.benchchem.com/product/b1664039?utm_src=pdf-body
https://www.benchchem.com/product/b1664039?utm_src=pdf-body
https://www.benchchem.com/product/b1664039?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Appearance
Clear, colorless to pale yellow

oily liquid.
[1]

Odor
Popcorn, nutty, hazelnut,

cocoa, peanut-like aroma.
[1]

Melting Point 64.5 - 65.5 °C PubChem

Boiling Point 89.0 - 91.0 °C @ 12.00 mm Hg PubChem

Density 1.227 g/mL at 25 °C [2][3]

Refractive Index (nD20) 1.548 [2]

Flash Point 78 °C (closed cup)

Chemical and Molecular Properties
Property Value Source(s)

Molecular Formula C₅H₅NOS

Molecular Weight 127.16 g/mol

IUPAC Name 1-(1,3-thiazol-2-yl)ethanone

CAS Number 24295-03-2

SMILES CC(=O)C1=NC=CS1

InChI Key
MOMFXATYAINJML-

UHFFFAOYSA-N

Solubility
Insoluble in water; soluble in

most organic solvents.
PubChem

Characterization Methodologies
Accurate characterization of 2-acetylthiazole is essential for quality control, reaction

monitoring, and structural elucidation. The following sections detail the experimental protocols

for key analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of 2-acetylthiazole, providing

detailed information about the chemical environment of its hydrogen and carbon atoms.

2.1.1. Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

Accurately weigh 5-10 mg of 2-acetylthiazole.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse (zg30).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR Data Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled single-pulse (zgpg30).

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 (or more, depending on concentration).

Data Processing:

Apply a Fourier transform with an appropriate window function (e.g., exponential with 0.3

Hz line broadening for ¹H, 1-2 Hz for ¹³C).

Perform phase and baseline correction.

Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 2-acetylthiazole by

measuring the absorption of infrared radiation.

2.2.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Instrumentation:

A Fourier Transform Infrared spectrometer, such as a Bruker Tensor 27 FT-IR, equipped

with a Diamond ATR accessory (e.g., DuraSamplIR II) is suitable.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

Place a small drop of neat (undiluted) 2-acetylthiazole liquid directly onto the center of

the ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing:

The software automatically ratios the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Perform baseline correction if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique used to separate, identify, and quantify 2-
acetylthiazole, particularly in complex mixtures such as food and flavor extracts.

2.3.1. Experimental Protocol: GC-MS Analysis

Sample Preparation (for food matrix):

Employ a sample extraction method appropriate for the matrix, such as liquid-liquid

extraction (LLE) or solid-phase microextraction (SPME). For a general approach,

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be utilized.

Prepare a dilution series of a certified 2-acetylthiazole standard in a solvent matching the

final sample extract for calibration.

Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890A or similar.

Mass Spectrometer: Agilent 5975C or similar, operating in Electron Ionization (EI) mode at

70 eV.

GC Column: A polar capillary column such as FFAP (Free Fatty Acid Phase) or

Supelcowax-10 is recommended. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film

thickness.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp at 6 °C/min to 230 °C.

Hold at 230 °C for 15 minutes.

MS Transfer Line Temperature: 280 °C.

MS Source Temperature: 230 °C.

MS Quadrupole Temperature: 150 °C.

Scan Range: m/z 35-350.

Data Analysis:

Identify 2-acetylthiazole by comparing its retention time and mass spectrum with that of a

pure standard.

Key mass fragments for 2-acetylthiazole (EI) include m/z 127 (M⁺), 99, and 43.

Quantify using a calibration curve generated from the standard solutions.

Formation Pathway of 2-Acetylthiazole
2-Acetylthiazole is a well-known product of the Maillard reaction, a complex series of chemical

reactions between amino acids and reducing sugars that occurs upon heating. It is a key

contributor to the desirable roasted and savory flavors in many cooked foods. The formation of

2-acetylthiazole in a model system of L-cysteine and D-glucose is illustrated below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1664039?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664039?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 2-ACETYLTHIAZOLE [ventos.com]

2. 2-アセチルチアゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

3. 2-Acetylthiazole 99 24295-03-2 [sigmaaldrich.com]

To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties
and Characterization of 2-Acetylthiazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664039#physicochemical-properties-and-
characterization-of-2-acetylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.ventos.com/index.php/en/producto/7625/2-ACETYLTHIAZOLE/223
https://www.sigmaaldrich.com/JP/ja/product/aldrich/288411
https://www.sigmaaldrich.com/US/en/product/aldrich/288411
https://www.benchchem.com/product/b1664039#physicochemical-properties-and-characterization-of-2-acetylthiazole
https://www.benchchem.com/product/b1664039#physicochemical-properties-and-characterization-of-2-acetylthiazole
https://www.benchchem.com/product/b1664039#physicochemical-properties-and-characterization-of-2-acetylthiazole
https://www.benchchem.com/product/b1664039#physicochemical-properties-and-characterization-of-2-acetylthiazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1664039?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

